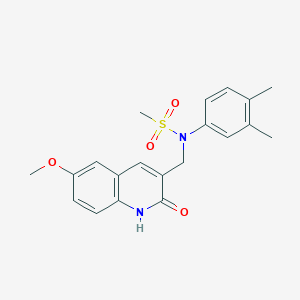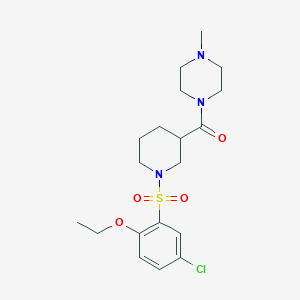
N-(furan-2-ylmethyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(furan-2-ylmethyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of oxadiazole derivatives, which have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antifungal, and anticancer properties.
作用機序
The exact mechanism of action of N-(furan-2-ylmethyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is not fully understood. However, it has been reported to exert its antifungal activity by inhibiting the biosynthesis of ergosterol, a key component of the fungal cell membrane. It has also been suggested that this compound induces apoptosis in cancer cells by activating the caspase-dependent pathway. Furthermore, it has been reported to inhibit the production of pro-inflammatory cytokines by blocking the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been reported to exhibit a range of biochemical and physiological effects. It has been shown to reduce the growth of Candida albicans by inhibiting the biosynthesis of ergosterol. Moreover, it has been reported to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-κB.
実験室実験の利点と制限
N-(furan-2-ylmethyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Moreover, it exhibits potent antifungal and anticancer activity, making it a promising candidate for further therapeutic development. However, there are also some limitations associated with this compound. It has poor solubility in water, which may limit its use in some experimental settings. Additionally, its mechanism of action is not fully understood, which may hinder its further development as a therapeutic agent.
将来の方向性
There are several future directions for the research on N-(furan-2-ylmethyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide. One potential direction is to further investigate its antifungal activity and explore its potential use as an antifungal agent. Another direction is to study its anticancer activity in more detail and evaluate its potential use as a chemotherapeutic agent. Moreover, it would be interesting to investigate its anti-inflammatory activity and explore its potential use in the treatment of inflammatory diseases. Additionally, further studies on the mechanism of action of this compound could help to identify new targets for therapeutic intervention.
合成法
The synthesis of N-(furan-2-ylmethyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of furfurylamine with 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl chloride in the presence of triethylamine as a catalyst. The reaction takes place under reflux conditions in dichloromethane, and the resulting product is purified by column chromatography. The yield of the final product is reported to be around 60-70%.
科学的研究の応用
N-(furan-2-ylmethyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to exhibit potent antifungal activity against Candida albicans, a common fungal pathogen that causes infections in humans. In addition, this compound has shown promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, it has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c20-14(17-11-13-7-4-10-21-13)8-9-15-18-16(19-22-15)12-5-2-1-3-6-12/h1-7,10H,8-9,11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJISKWAXDOPAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





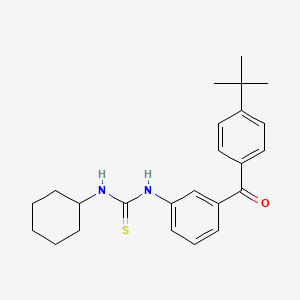
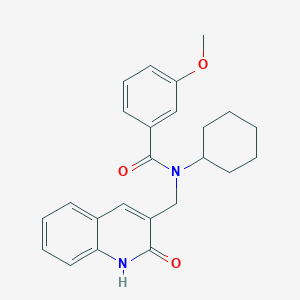
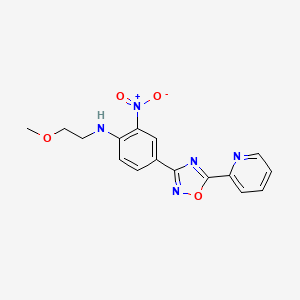
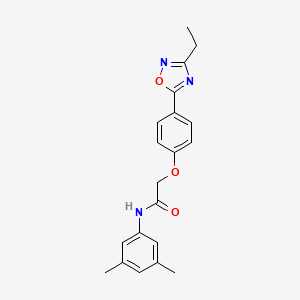
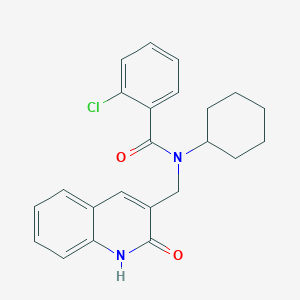
![8-bromo-N-(3-methoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7710055.png)
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7710061.png)

